molecular formula C23H24N2O5 B12456469 1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12456469
M. Wt: 408.4 g/mol
InChI Key: FMJKDJHPXLNSHP-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a pyrrolidine ring, and multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the phenylbutanone moiety: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the pyrrolidine ring: This step may involve the reaction of the phenylbutanone intermediate with a suitable amine to form the pyrrolidine ring.

    Coupling with the 3-methylphenylcarbonyl group: The final step involves the coupling of the pyrrolidine intermediate with 3-methylbenzoyl chloride under basic conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, yielding the corresponding acids and amines.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions due to its complex structure.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate include:

    1-Oxo-1-phenylbutan-2-yl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group.

    1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate: This compound features an indenyl group instead of the pyrrolidine ring.

    (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid: This compound is a derivative with an ethoxy group and a propanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-3-19(21(27)16-9-5-4-6-10-16)30-23(29)18-13-20(26)25(14-18)24-22(28)17-11-7-8-15(2)12-17/h4-12,18-19H,3,13-14H2,1-2H3,(H,24,28)

InChI Key

FMJKDJHPXLNSHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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